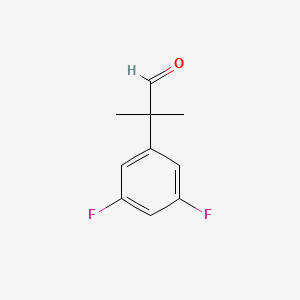
2-(3,5-Difluorophenyl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanal typically involves the reaction of 3,5-difluorobenzaldehyde with isobutyraldehyde under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the aldol condensation reaction. The reaction is carried out in an organic solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(3,5-Difluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3,5-Difluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Difluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,5-Difluorophenyl)-2-methylpropanal exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Difluorophenyl)-2-methylpropanol: The reduced form of the compound, with similar structural features but different reactivity.
2-(3,5-Difluorophenyl)-2-methylpropanoic acid:
3,5-Difluorobenzaldehyde: The starting material for the synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanal.
Uniqueness
This compound is unique due to the presence of both the difluorophenyl group and the aldehyde functionality. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10F2O/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
InChI Key |
NJWZZFXVFASZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


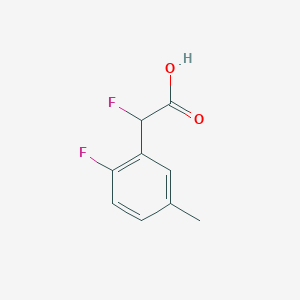
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
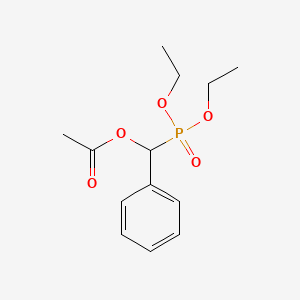
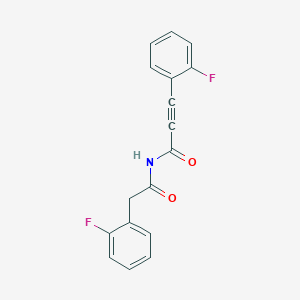
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
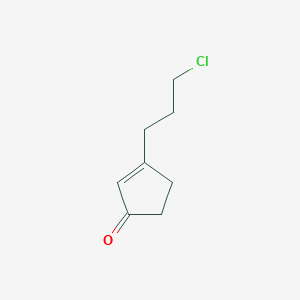

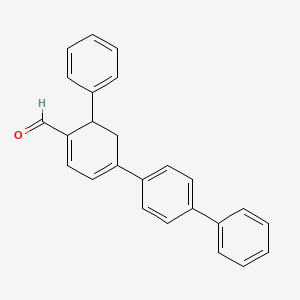
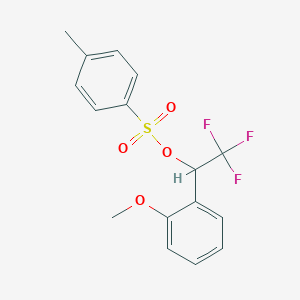
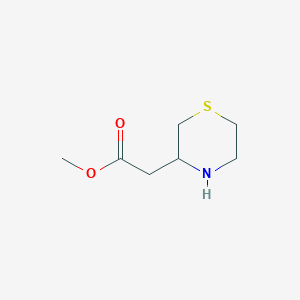
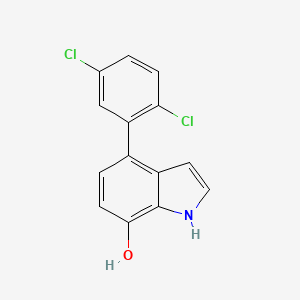

![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)

